
(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one is an organic compound characterized by its unique structure, which includes a butanone backbone with multiple hydroxyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxy-3-methylbenzaldehyde and 2-methylbutanone.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the ketone in the presence of a suitable catalyst, such as an acid or base.
Purification: The resulting product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or sulfonated derivatives.
科学的研究の応用
(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: The compound may influence biochemical pathways related to oxidative stress, inflammation, or cell proliferation.
類似化合物との比較
Similar Compounds
(2S)-2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one: Lacks the additional methyl group on the phenyl ring.
(2S)-2-methyl-1-(2,4-dihydroxy-3-methylphenyl)butan-1-one: Lacks one hydroxyl group on the phenyl ring.
Uniqueness
(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one is unique due to its specific arrangement of hydroxyl and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
(2S)-2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3/t6-/m0/s1 |
InChIキー |
XGJQNJPFHJCFDN-LURJTMIESA-N |
異性体SMILES |
CC[C@H](C)C(=O)C1=C(C=C(C(=C1O)C)O)O |
正規SMILES |
CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



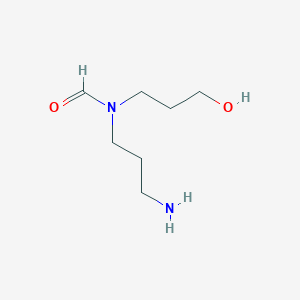
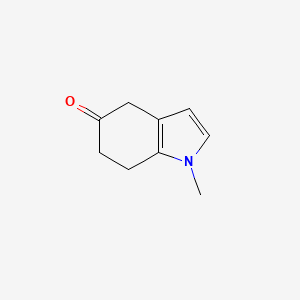
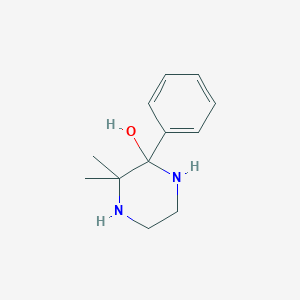
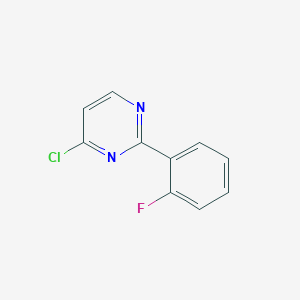

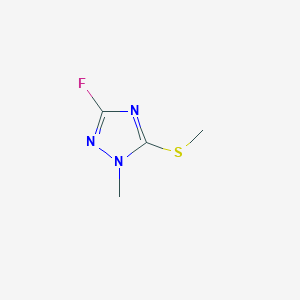

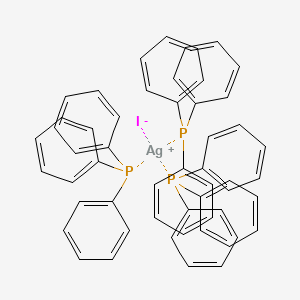
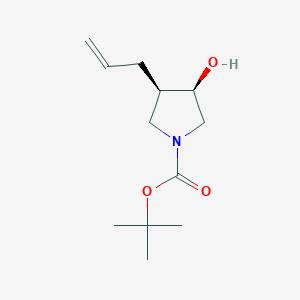


![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
